17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione
Overview
Description
17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione is a synthetic steroid compound. It is structurally related to progesterone and is used as an intermediate in the synthesis of various steroidal drugs. This compound is known for its role in the production of medroxyprogesterone acetate and megestrol acetate, which are used in hormone therapy and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione involves several steps. One common method starts with 17α-hydroxyprogesterone, which undergoes acetylation to form 17α-acetoxyprogesterone. This intermediate is then subjected to methylenation at the 6 and 16 positions using reagents such as ethylene glycol dimethyl ether and triethyl orthoformate in the presence of methanesulphonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include acetylation, methylenation, and purification through crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield alcohols .
Scientific Research Applications
17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: It is studied for its effects on cellular processes and hormone regulation.
Medicine: It is used in the production of drugs like medroxyprogesterone acetate and megestrol acetate, which are used in hormone therapy and cancer treatment.
Industry: It is used in the production of steroidal drugs and as a precursor for other chemical syntheses
Mechanism of Action
The mechanism of action of 17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione involves its interaction with progesterone receptors. It binds to these receptors and modulates their activity, leading to changes in gene expression and cellular processes. This compound can influence various pathways involved in hormone regulation and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
Medroxyprogesterone acetate: A derivative used in hormone therapy.
Megestrol acetate: Another derivative used in cancer treatment.
6-Methyleneprogesterone: A related compound with similar structural features.
Uniqueness
17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione is unique due to its specific methylenation at the 6 and 16 positions, which imparts distinct chemical and biological properties. This structural modification enhances its stability and activity compared to other similar compounds .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-6,16-dimethylidene-3-oxo-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h13,19-20,22H,1-2,7-12H2,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFDQNDYQVFWKP-DWNQPYOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601000962 | |
Record name | 6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601000962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80097-73-0 | |
Record name | 17-Acetoxy-6,16-dimethylene-4-pregnene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080097730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601000962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,16-DIMETHYLENE-3,20-DIOXOPREGN-4-EN-17-YL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWR1TRG32O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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